molecular formula C₁₉H₂₃NO₄ B1147069 (2R,5S)-1-benzhydryl-2,5-bis(hydroxymethyl)pyrrolidine-3,4-diol CAS No. 132198-31-3

(2R,5S)-1-benzhydryl-2,5-bis(hydroxymethyl)pyrrolidine-3,4-diol

Cat. No.: B1147069
CAS No.: 132198-31-3
M. Wt: 329.39
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Types of Reactions

(2R,5S)-1-benzhydryl-2,5-bis(hydroxymethyl)pyrrolidine-3,4-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are optimized based on the desired reaction .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol .

Scientific Research Applications

(2R,5S)-1-benzhydryl-2,5-bis(hydroxymethyl)pyrrolidine-3,4-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of (2R,5S)-1-benzhydryl-2,5-bis(hydroxymethyl)pyrrolidine-3,4-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • N-Diphenylmethyl 2,5-anhydro-2,5-imino-d-mannitol
  • N-Diphenylmethyl 2,5-anhydro-2,5-imino-d-galactitol

Uniqueness

(2R,5S)-1-benzhydryl-2,5-bis(hydroxymethyl)pyrrolidine-3,4-diol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction with molecular targets .

Properties

IUPAC Name

(2S,5R)-1-benzhydryl-2,5-bis(hydroxymethyl)pyrrolidine-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4/c21-11-15-18(23)19(24)16(12-22)20(15)17(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15-19,21-24H,11-12H2/t15-,16+,18?,19?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWTMBCHKRFCFFM-CCZBSFLLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)N3C(C(C(C3CO)O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)N3[C@@H](C(C([C@@H]3CO)O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.